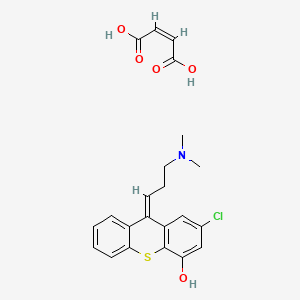
(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate is a chemical compound known for its significant applications in the pharmaceutical industry. This compound is often studied for its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate typically involves the reaction of a thioxanthene derivative with a dimethylamino propylidene group under specific conditions. The process often includes the use of reagents such as triphenylphosphonium halide and bases like n-butyl lithium in an ether-type solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions may result in the formation of various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for the synthesis of complex molecules .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is often used in experiments to understand its interaction with biological molecules and its potential therapeutic properties .
Medicine
In medicine, this compound is investigated for its potential use as a drug candidate. Its unique chemical structure and properties make it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of various chemical products. Its reactivity and versatility make it valuable for the synthesis of a wide range of industrial chemicals .
Mecanismo De Acción
The mechanism of action of (Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Olopatadine: A selective histamine H1-receptor antagonist used for the treatment of allergic conditions.
Dibenzoxepine Derivatives: Compounds with similar structures and therapeutic applications.
Uniqueness
(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility and potential therapeutic properties make it distinct from other similar compounds .
Propiedades
Número CAS |
77602-72-3 |
|---|---|
Fórmula molecular |
C22H22ClNO5S |
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(9Z)-2-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-4-ol |
InChI |
InChI=1S/C18H18ClNOS.C4H4O4/c1-20(2)9-5-7-13-14-6-3-4-8-17(14)22-18-15(13)10-12(19)11-16(18)21;5-3(6)1-2-4(7)8/h3-4,6-8,10-11,21H,5,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b13-7-;2-1- |
Clave InChI |
LGOSCZYIELLRNJ-ASNSJZCJSA-N |
SMILES isomérico |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3O)Cl.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3O)Cl.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


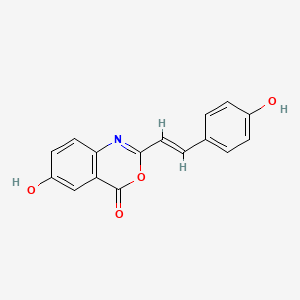


![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)
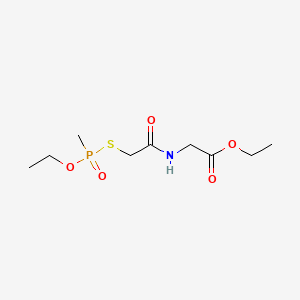
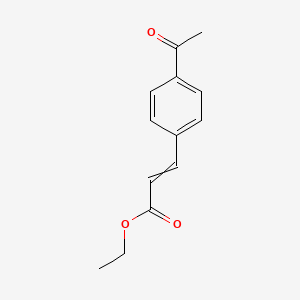
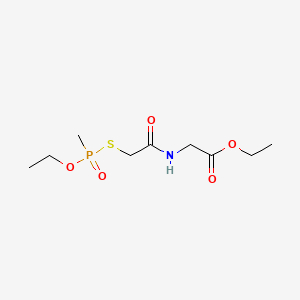

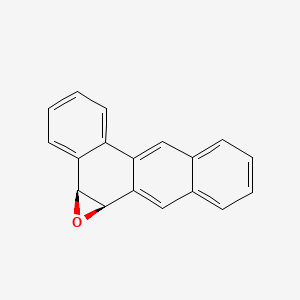
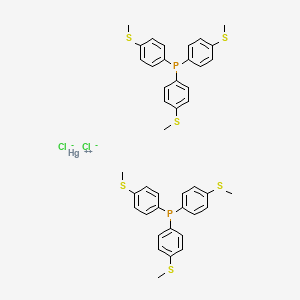
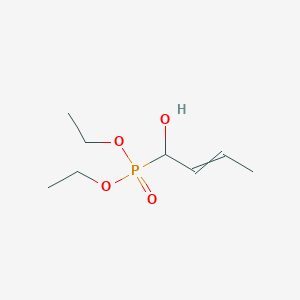

![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
